molecular formula C15H14ClNO3S B2876164 Ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate CAS No. 921546-11-4

Ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate

Cat. No.: B2876164
CAS No.: 921546-11-4
M. Wt: 323.79
InChI Key: DLONOEWEFMPONW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate is an organic compound with the molecular formula C15H14ClNO3S. This compound is known for its unique structure, which includes a benzoate ester linked to an acetamido group and a chlorothiophene ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate typically involves the reaction of ethyl 4-aminobenzoate with 5-chlorothiophene-2-acetic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit bacterial enzymes, leading to antimicrobial effects. Molecular docking studies have shown that it can interact with various protein targets, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-chloroacetamido)benzoate
  • Ethyl 4-(2-bromoacetamido)benzoate
  • Ethyl 4-(2-iodoacetamido)benzoate

Uniqueness

Ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate is unique due to the presence of the chlorothiophene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

ethyl 4-[[2-(5-chlorothiophen-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-2-20-15(19)10-3-5-11(6-4-10)17-14(18)9-12-7-8-13(16)21-12/h3-8H,2,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLONOEWEFMPONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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